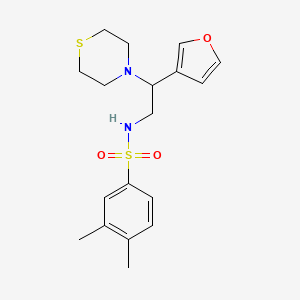

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a benzenesulfonamide group

Mechanism of Action

Target of Action

Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

It’s known that furan derivatives can interact with their targets to show their potentiality to treat various diseases or disorders .

Biochemical Pathways

Furan derivatives are known to have broad-spectrum biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives are known to have diverse biological activities .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized through methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis . The thiomorpholine moiety can be introduced via nucleophilic substitution reactions involving thiomorpholine and appropriate electrophiles . The final step involves the sulfonation of the aromatic ring, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

N-(2-(furan-3-yl)-2-morpholinoethyl)-3,4-dimethylbenzenesulfonamide: Similar structure but with a morpholine moiety instead of thiomorpholine.

N-(2-(furan-3-yl)-2-piperidinoethyl)-3,4-dimethylbenzenesulfonamide: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of the thiomorpholine moiety, which can impart different chemical and biological properties compared to similar compounds with morpholine or piperidine rings .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a furan ring, a thiomorpholine moiety, and a sulfonamide group, which are significant for its biological interactions.

Antitumor Activity

Recent studies have focused on evaluating the antitumor potential of this compound using various in vitro assays. The following table summarizes key findings from different research efforts:

| Study | Cell Lines Tested | IC50 Values (μM) | Notes |

|---|---|---|---|

| Study 1 | A549 | 6.26 ± 0.33 | High activity in 2D cell cultures. |

| HCC827 | 6.48 ± 0.11 | Effective against lung cancer cell lines. | |

| NCI-H358 | 20.46 ± 8.63 | Lower activity in 3D cultures compared to 2D. | |

| Study 2 | MRC-5 (normal fibroblast) | >50 | Low cytotoxicity on normal cells. |

These results indicate that this compound exhibits promising antitumor activity, particularly in two-dimensional cultures which mimic more closely the physiological conditions of tumors.

The proposed mechanism of action for this compound includes:

- DNA Binding : Similar compounds have been shown to bind to DNA, particularly within the minor groove, inhibiting DNA-dependent enzymes and thereby affecting cell proliferation.

- Cytotoxicity : The compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait for potential therapeutic agents.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial effects against various pathogens. Preliminary bioassays indicated moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Summary of Antimicrobial Studies

| Pathogen | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | Moderate |

| S. cerevisiae | Low |

These findings suggest that the compound may serve as a dual-action agent with both anticancer and antimicrobial properties.

Case Studies

- In Vivo Efficacy : A study involving immunosuppressed rat models demonstrated effective dosage levels at submicromolar concentrations against opportunistic infections.

- Clinical Relevance : The compound's structure is similar to other successful sulfonamide-based drugs that have undergone clinical trials for various diseases including cancer and inflammatory disorders.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-14-3-4-17(11-15(14)2)25(21,22)19-12-18(16-5-8-23-13-16)20-6-9-24-10-7-20/h3-5,8,11,13,18-19H,6-7,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWHHYMBTDTYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.